2,5-dichloro-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

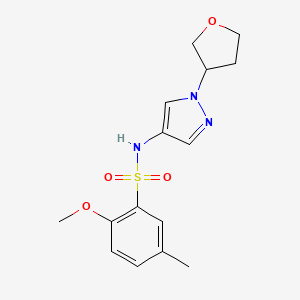

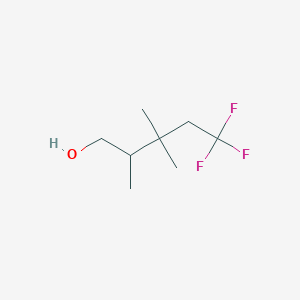

2,5-dichloro-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H13Cl2NO . It is used as a reagent in the synthesis of various pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two chlorine atoms at the 2 and 5 positions and two ethyl groups attached to the nitrogen atom .Scientific Research Applications

Preparation and Synthesis

The preparation of derivatives similar to 2,5-dichloro-N,N-diethylbenzamide, such as (E)-N,N-Diethyl-2-styrylbenzamide, has been studied. These compounds are synthesized through processes like Rhodium-catalyzed C-H activation, showcasing the application of this compound in organic synthesis and chemical engineering (Patureau, Besset, & Glorius, 2014).

Physical Properties Analysis

In another study, the molar refraction and polarizability of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, were analyzed. This research provides insights into the physical and chemical properties of benzamide derivatives, which could be relevant to this compound (Sawale, Kalyankar, George, & Deosarkar, 2016).

Hydrogen Bonding Studies

Studies on compounds similar to this compound, like 2-hydroxy-N,N-diethylbenzamide, have focused on the intramolecular vs. intermolecular hydrogen bond equilibrium. This research is crucial for understanding the molecular interactions and stability of such compounds (Majewska, Pająk, Rospenk, & Filarowski, 2009).

Thermal Stability Research

Research on the thermal stability of related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) offers insights into the thermal properties and stability of benzamide derivatives, which can be applied to understand the behavior of this compound under various conditions (Cong & Cheng, 2021).

Polymorphism Studies

Investigations into the polymorphism of related compounds like 2-benzoyl-N,N-diethylbenzamide provide valuable data on the crystalline forms and stability of such compounds, relevant to the understanding of this compound's physical properties (de Moraes et al., 2021).

Anti-Cancer Research

In the field of anti-cancer research, metal-based carbene complexes, including derivatives of benzamides, have been synthesized and studied for their anti-tumor properties. This indicates potential applications of this compound in developing new cancer therapies (Iacopetta et al., 2020).

Catalytic Applications

The use of this compound and its derivatives in catalytic processes, such as palladium-catalyzed ortho-selective chlorination, highlights its role in synthetic chemistry and material science (Konishi et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2,5-dichloro-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQZZQVSKHUZSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)